6-(4-Fluoro-3-methylphenyl)picolinic acid
Description
Overview of Picolinic Acid as a Versatile Chemical Scaffold
Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound featuring a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position. acs.org It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid. acs.orgpatsnap.com The structure of picolinic acid is fundamental to its role as a highly versatile scaffold in chemical synthesis. The presence of the nitrogen atom in the pyridine ring and the adjacent carboxylic acid group allows it to act as a bidentate chelating agent, capable of forming stable complexes with various metal ions. wikipedia.org This chelating ability is a key aspect of its biological and chemical functions. a2bchem.com
In the human body, picolinic acid is a catabolite of the amino acid tryptophan and is implicated in various neuroprotective, immunological, and anti-proliferative effects. wikipedia.org It is believed to aid in the intestinal absorption of zinc and other metal ions. wikipedia.org In a synthetic context, the picolinic acid core can be modified at various positions on the pyridine ring, enabling the creation of a vast library of derivatives with tailored properties. nih.gov Its derivatives are explored for a range of applications, from pharmaceuticals to agrochemicals. google.com
Table 1: Properties of Picolinic Acid
| Property | Value |
|---|---|
| IUPAC Name | Pyridine-2-carboxylic acid |
| CAS Number | 98-98-6 |
| Molecular Formula | C₆H₅NO₂ |
| Molar Mass | 123.11 g/mol |
| Appearance | White solid |
| Melting Point | 136–138 °C |
Data sourced from public chemical databases. wikipedia.orgnih.gov
Significance of Pyridine-2-carboxylic Acid Derivatives in Contemporary Chemistry
Pyridine-2-carboxylic acid derivatives are a class of compounds with considerable importance in modern chemistry, particularly in the development of new drugs and agricultural products. nih.govgoogle.com The pyridine ring is a common feature in many biologically active molecules, and its incorporation can enhance a compound's binding affinity to biological targets through various interactions. nih.gov The carboxylic acid group adds polarity and can participate in crucial binding interactions, including with metal ions in enzyme active sites. nih.gov
The structural flexibility of the picolinic acid scaffold allows chemists to systematically modify it to optimize activity, selectivity, and pharmacokinetic properties. nih.gov Consequently, derivatives of picolinic acid have been successfully developed into a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and antitumor drugs. wikipedia.orgnih.gov In the field of agrochemicals, certain picolinic acid derivatives have been commercialized as potent herbicides. nih.govresearchgate.net The continuous exploration of new derivatives is a testament to their enduring significance as privileged structures in the design of functional molecules. nih.gov
Research Context of 6-(4-Fluoro-3-methylphenyl)picolinic Acid within the Picolinic Acid Class
The compound this compound, identified by the CAS number 660830-88-6, is a specific example of a substituted picolinic acid. a2bchem.comresearchgate.net Its structure features a 4-fluoro-3-methylphenyl group attached to the 6-position of the picolinic acid scaffold. While detailed, peer-reviewed research focusing exclusively on this compound is not widely available in the public domain, its structural characteristics place it firmly within the well-established class of 6-aryl-picolinic acids.
This subclass of picolinic acid derivatives is of significant interest in agrochemical research, particularly in the development of synthetic auxin herbicides. nih.govresearchgate.net The introduction of an aryl group at the 6-position has been a successful strategy in discovering novel herbicides with potent activity. nih.gov The specific substitutions on the phenyl ring, in this case, a fluorine atom and a methyl group, are common modifications in medicinal and agricultural chemistry used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can influence its biological activity and selectivity.
Therefore, the research context for this compound is likely as a building block or intermediate in the synthesis of more complex molecules for screening in drug discovery or agrochemical development programs. google.com Its availability from various chemical suppliers suggests its utility as a starting material for researchers exploring the structure-activity relationships of 6-aryl-picolinic acid derivatives.
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 660830-88-6 |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
Data sourced from public chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluoro-3-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-7-9(5-6-10(8)14)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBHSRQJGSGXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 4 Fluoro 3 Methylphenyl Picolinic Acid and Analogues
Established Synthetic Routes for 6-Aryl Picolinates
The formation of 6-aryl picolinates is a cornerstone of this synthesis, requiring precise control over the functionalization of the pyridine (B92270) ring.
The introduction of an aryl substituent at the 6-position of a pyridine ring is a well-explored area of organic synthesis. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but direct C-H functionalization has emerged as a powerful alternative to classical methods. rsc.org Transition-metal catalysis, particularly with palladium and nickel, is central to modern approaches. nih.govresearchgate.net
One of the most prevalent strategies is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. tcichemicals.com This reaction typically involves the coupling of a 6-halopyridine derivative (e.g., 6-chloro- or 6-bromopicolinate) with an arylboronic acid. nih.govmdpi.com The versatility of this reaction allows for a wide range of functional groups on both coupling partners. nih.gov
Direct C-H arylation offers an increasingly efficient alternative that avoids the pre-functionalization of the pyridine ring with a halogen. rsc.org These methods often employ a palladium catalyst and a directing group to achieve high regioselectivity for the C-H bond adjacent to the pyridine nitrogen. rsc.orgnih.gov Nickel-catalyzed reactions using organozinc reagents have also been developed for the arylation of electron-deficient N-heteroarenes at their most electrophilic sites. nih.govresearchgate.net
A summary of common functionalization strategies is presented below.
| Method | Pyridine Substrate | Aryl Source | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura Coupling | 6-Halopicoline/-picolinate | Arylboronic Acid | Pd(0) or Pd(II) catalyst, Base (e.g., K₃PO₄, Cs₂CO₃) | High yield, excellent functional group tolerance. tcichemicals.commdpi.com |
| Direct C-H Arylation | Picoline/Pyridine | Aryl Halide/Diazonium Salt | Pd, Ru, or Rh catalyst, Ligand, Oxidant | Atom-economical, avoids pre-halogenation. rsc.orgnih.gov |
| Negishi Coupling | 6-Halopicoline/-picolinate | Arylzinc Reagent | Ni or Pd catalyst | Effective for electron-deficient heterocycles. nih.gov |
The carboxylic acid moiety of picolinic acid is most commonly installed through the oxidation of a methyl group at the 2-position of the pyridine ring (an α-picoline derivative). This transformation can be achieved using various strong oxidizing agents.
A classic and effective method is the oxidation with potassium permanganate (B83412) (KMnO₄) in an aqueous solution. Another common approach involves oxidation with nitric acid (HNO₃) under elevated temperatures and pressures. A patent for a related compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, describes an oxidation process using potassium dichromate (K₂Cr₂O₇) with a sodium tungstate (B81510) and crown ether catalyst system in dilute sulfuric acid, starting from 6-chloro-3-fluoro-2-picoline. google.com The resulting picolinic acid can then be isolated from the reaction mixture.
Key oxidation methods are summarized in the table below.
| Oxidizing Agent | Typical Substrate | Conditions | Reference Example |
| Potassium Permanganate (KMnO₄) | α-Picoline | Aqueous solution, heat | General synthesis of picolinic acid. uwindsor.ca |
| Nitric Acid (HNO₃) | Fused-ring pyridines | High temperature and pressure | Production of various pyridine carboxylic acids. google.com |
| Potassium Dichromate (K₂Cr₂O₇) | 6-Chloro-3-fluoro-2-methylpyridine | H₂SO₄, Na₂WO₄, Crown Ether | Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid. google.com |
Approaches for Incorporating Substituted Phenyl Moieties
The specific 4-fluoro-3-methylphenyl group must be constructed and then attached to the pyridine scaffold.
The most direct and widely applicable method for forging the bond between the pyridine C6 and the aryl group is the Suzuki-Miyaura cross-coupling reaction. tcichemicals.com The synthesis would involve reacting a 6-halo-2-methylpyridine (or a 6-halopicolinate ester) with (4-fluoro-3-methylphenyl)boronic acid . chemimpex.comthermofisher.com
The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium carbonate, cesium fluoride) and a suitable solvent system (e.g., toluene, 1,4-dioxane). researchgate.netresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.
A typical reaction scheme is as follows: Starting Materials: 6-Bromo-2-methylpyridine and (4-fluoro-3-methylphenyl)boronic acid. Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ or Cs₂CO₃ Solvent: Toluene/Water or Dioxane/Water Result: 6-(4-Fluoro-3-methylphenyl)-2-methylpyridine, which can then be oxidized to the final picolinic acid.
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand |
| Halopyridine | 6-Bromo-2-methylpyridine, Methyl 6-chloropicolinate |
| Boronic Acid | (4-Fluoro-3-methylphenyl)boronic acid |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF |
| Solvent | Toluene, 1,4-Dioxane, DMF (often with water) |
The required coupling partner, (4-fluoro-3-methylphenyl)boronic acid, is a specialty chemical that can be synthesized through several routes. A common strategy involves directed ortho-metalation (DoM). wikipedia.org In this approach, a substituent on an aromatic ring directs deprotonation to the adjacent ortho position.
A plausible synthesis for (4-fluoro-3-methylphenyl)boronic acid starts from 4-fluorotoluene. The fluorine atom can act as a directing group, although it is weaker than others. The ortho-lithiation of fluoroarenes can be achieved using strong bases like lithium diisopropylamide (LDA) or butyllithium, often at low temperatures to prevent side reactions. psu.eduepfl.ch A more robust route might start with 4-bromo-1-fluoro-2-methylbenzene. Halogen-metal exchange with an organolithium reagent like n-butyllithium at low temperature (-78 °C) would generate the aryllithium species, which can then be quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the desired boronic acid.
A potential synthetic pathway:
Starting Material: 4-Bromo-1-fluoro-2-methylbenzene.
Lithiation: React with n-butyllithium in an ethereal solvent (like THF or diethyl ether) at -78 °C to perform a bromine-lithium exchange.
Borylation: Quench the resulting aryllithium intermediate with triisopropyl borate.
Hydrolysis: Acidify the reaction mixture (e.g., with HCl) to hydrolyze the borate ester to the final (4-fluoro-3-methylphenyl)boronic acid. google.com
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis continuously provides more efficient and selective tools applicable to the construction of molecules like 6-(4-fluoro-3-methylphenyl)picolinic acid. In the context of the key C-C bond formation, advancements in catalysis are particularly relevant.
For Suzuki-Miyaura couplings, the development of highly active palladium catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) allows for reactions to proceed under milder conditions, with lower catalyst loadings, and with more challenging or sterically hindered substrates. researchgate.net
Furthermore, photoredox catalysis has been combined with palladium catalysis to enable C-H arylation under visible light induction. rsc.orgrsc.org For instance, a Ru-photoredox system can be used with a Pd catalyst to couple (6-phenylpyridin-2-yl)pyrimidines with phenyldiazonium salts, demonstrating a modern approach to C-H activation that is both green and efficient. rsc.org These advanced methods expand the toolkit available to chemists for the synthesis of complex biaryl compounds.
Transition Metal-Catalyzed Coupling Reactions in Picolinate (B1231196) Synthesis
Transition metal-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for the formation of C-C and carbon-heteroatom bonds. mdpi.com These reactions are instrumental in constructing the biaryl scaffold of 6-aryl picolinates by coupling a pyridine derivative with an aryl partner. The general mechanism for these processes typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
The synthesis of picolinic acid derivatives and related nitrogen-containing heterocyclic compounds frequently employs palladium (Pd)-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These methods are valued for their efficiency, selectivity, and functional group tolerance. nih.gov Key examples of such reactions applicable to picolinate synthesis include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.com For the synthesis of the target molecule, this could involve reacting a halopicolinate with a (4-fluoro-3-methylphenyl)boronic acid.
Negishi Coupling: This method utilizes an organozinc reagent, which couples with an organohalide in the presence of a nickel (Ni) or palladium (Pd) catalyst. mdpi.comumb.edu The use of organozinc reagents offers broad scope and high reactivity. nih.govumb.edu
Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) compound with an organohalide. researchgate.netumb.edu It is known for its versatility with a wide range of reacting partners. umb.edu
Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, its principles are central to modern cross-coupling catalysis. researchgate.netgoogle.com The development of ligands for this reaction has significantly advanced the scope of other palladium-catalyzed couplings. A patent for related picolinic acid derivatives explicitly mentions the use of a Buchwald-Hartwig coupling reaction in a synthetic route. google.com
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is catalyzed by palladium and a copper(I) co-catalyst. researchgate.netumb.edu It can be used to introduce alkyne functionalities which can be further elaborated to form various analogues. umsl.edu
These powerful reactions enable the modular assembly of complex molecules from readily available building blocks, facilitating the creation of diverse libraries of compounds for research purposes. researchgate.net
Interactive Table: Key Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophile | Electrophile | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Organohalide | Palladium (Pd) |
| Negishi | Organozinc | Organohalide | Palladium (Pd) or Nickel (Ni) |
| Stille | Organostannane | Organohalide | Palladium (Pd) |
| Sonogashira | Terminal Alkyne | Organohalide | Palladium (Pd) / Copper (Cu) |
| Buchwald-Hartwig | Amine | Organohalide | Palladium (Pd) |
One-Pot Reactions for Related Heterocyclic Systems
One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. acs.org These strategies are increasingly applied to the synthesis of complex heterocyclic systems related to picolinic acids.
Analytical Techniques for Synthetic Verification (excluding specific data)
The confirmation of a synthesized compound's identity and purity is a critical step that relies on a suite of analytical techniques. For picolinic acid derivatives like this compound, several spectroscopic and chromatographic methods are routinely employed for structural elucidation and verification. nih.govtjpsj.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are among the most powerful tools for determining the structure of organic molecules. tjpsj.org They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the carbon skeleton and the placement of substituents on the aromatic rings. researchgate.nettjpsj.org
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and is used to confirm the molecular weight of the synthesized compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. researchgate.nettjpsj.org Characteristic absorption bands can confirm the presence of carboxylic acids, aromatic rings, and other key structural features.
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are used to assess the purity of the final compound and to separate it from any unreacted starting materials or byproducts. nih.govutsa.edunih.gov Coupling these separation techniques with mass spectrometry (e.g., HPLC-MS, CE-MS) provides a powerful combination for both purification and identification. utsa.edu
X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the molecule and its packing in the crystal lattice. nih.gov
Together, these analytical methods provide a comprehensive characterization of the synthesized molecule, ensuring its structural integrity and purity. nih.gov
Structure Activity Relationship Sar Investigations of 6 4 Fluoro 3 Methylphenyl Picolinic Acid Derivatives
General Principles of Structure-Activity Relationships in Picolinic Acid Scaffolds
The picolinic acid scaffold is a foundational structure for a major class of synthetic auxin herbicides. pressbooks.pub These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and targeted activity lead to the disruption of normal growth processes in susceptible plants, ultimately causing plant death. pressbooks.pubnih.gov
Key structural features of picolinic acid-based herbicides that are crucial for their biological activity include the pyridine (B92270) ring and the carboxylic acid group at the 2-position. The arrangement of substituents on the pyridine ring profoundly influences the molecule's interaction with auxin receptors, such as the F-box proteins of the TIR1/AFB family. nih.gov The nature and position of these substituents dictate the compound's herbicidal spectrum, potency, and crop selectivity.
Influence of the 6-Aryl Substitution on Biological Profiles
A significant breakthrough in picolinic acid herbicide research was the introduction of an aryl group at the 6-position of the pyridine ring. mdpi.com This modification led to the development of a new generation of highly effective herbicides, including halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). mdpi.com The electronic and steric properties of this aryl substituent are critical determinants of the herbicide's biological profile.
The specific substitution pattern on the 6-phenyl ring plays a pivotal role in fine-tuning herbicidal activity. Research has shown that the presence and position of electron-withdrawing groups, such as fluorine, and small alkyl groups, like methyl, can significantly enhance potency.
In the case of 6-(4-Fluoro-3-methylphenyl)picolinic acid, the 4-fluoro and 3-methyl substitution pattern is of particular interest. Studies on related 6-arylpicolinates have indicated that 3,4-disubstitution on the phenyl ring is often favorable for potent herbicidal activity. digitellinc.com The fluorine atom at the 4-position, being a highly electronegative halogen, can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to the target receptor. The methyl group at the 3-position, while less impactful electronically, contributes to the steric profile of the molecule, which can also influence receptor interaction and metabolic stability within the plant.
To understand the significance of the 4-fluoro-3-methylphenyl group, it is essential to compare its activity with other aryl substitutions at the 6-position. SAR studies have explored a wide range of substituents on the phenyl ring. For instance, the introduction of different halogen atoms (e.g., chlorine, bromine) or other alkyl groups at various positions can lead to significant variations in herbicidal efficacy.
Quantitative structure-activity relationship (QSAR) studies on picolinic acid analogs have highlighted that molecular descriptors such as the charge on the nitrogen atom of the pyridine ring and the hydrophobicity (logP) of the molecule are critical for toxicity. arvojournals.org The substitution on the 6-aryl ring directly impacts these parameters. For example, replacing the 4-fluoro group with a more electron-donating group or a bulkier substituent could alter the binding dynamics with the auxin receptor, potentially leading to reduced herbicidal activity.
| Compound Name | Substitution on 6-Phenyl Ring | Relative Herbicidal Activity |
| 6-Phenylpicolinic acid | Unsubstituted | Baseline |
| 6-(4-Fluorophenyl)picolinic acid | 4-Fluoro | Increased |
| 6-(3-Methylphenyl)picolinic acid | 3-Methyl | Moderate Increase |
| This compound | 4-Fluoro, 3-Methyl | High |
| 6-(4-Chlorophenyl)picolinic acid | 4-Chloro | Increased |
| 6-(3,4-Dichlorophenyl)picolinic acid | 3,4-Dichloro | High |
This table is a generalized representation based on SAR principles and may not reflect exact experimental data.
Structure-Activity Relationships in Auxin Herbicide Development
The ultimate goal of SAR studies in this field is to design herbicides with enhanced potency against target weeds and improved selectivity, ensuring the safety of the desired crops.
The design of novel auxin herbicides is a multifactorial process. One key strategy involves optimizing the interaction with the target auxin receptors. For the 6-aryl-picolinates, there is evidence suggesting a preferential binding to certain members of the TIR1/AFB receptor family, which can contribute to their selective action. nih.gov
Synthetic auxins exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways. nih.gov The specific chemical structure of an auxin mimic determines how it is perceived by the plant's cellular machinery. The substituents on the 6-aryl ring of picolinic acid derivatives can influence the molecule's uptake, translocation, and metabolism within the plant.
Furthermore, these substituents can affect the binding affinity and selectivity for different auxin co-receptor complexes. This differential binding is thought to be a key factor in the varying herbicidal spectra observed among different auxin herbicides. nih.gov For example, some picolinate (B1231196) herbicides show a higher affinity for the AFB5 receptor clade. nih.gov The precise electronic and steric profile conferred by the 4-fluoro and 3-methyl groups on the phenyl ring of this compound is therefore critical in defining its specific mode of action at the molecular level and its ultimate herbicidal efficacy.
SAR Insights from Picolinic Acid Analogues with Diverse Biological Activities
Relationships in Metabotropic Glutamate (B1630785) Receptor Modulators (Picolinamides)
Picolinamide (B142947) derivatives have been extensively studied as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs) involved in modulating synaptic transmission and neuronal excitability. wikipedia.orgresearchgate.net These receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. wikipedia.orgnih.gov
Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) have been developed from N-(4-acetamido)phenylpicolinamides. nih.govnih.gov SAR studies on this series revealed that substitutions on the picolinamide core are crucial for activity. For instance, moving from a benzamide (B126) to a picolinamide core can impact potency, with further substitutions on the picolinamide ring, such as a 6-methyl group, leading to improved potency. acs.org
In the context of mGluR5 modulators, SAR studies on an acetylene (B1199291) series of PAMs showed that modifications to the aryl region at the 6-position of the picolinamide scaffold significantly influence both PAM and agonist activity. acs.org For example, the position of a fluorine atom on the phenyl ring modestly affected potency and efficacy. acs.org Furthermore, exchanging the 6-methylpicolinamide core for other cores like 5-fluoropicolinamide (B1323424) or 5-(trifluoromethyl)picolinamide (B1599178) can result in a loss of activity or only micromolar potencies, highlighting the importance of the 6-methylpicolinamide core for mGlu5 NAMs. acs.org
The following table summarizes the SAR of selected picolinamide-based mGluR modulators:
| Compound/Series | Receptor Target | Key SAR Findings | Reference |
| N-(4-acetamido)phenylpicolinamides | mGluR4 (PAM) | 6-methyl substitution on the picolinamide core enhances potency. | acs.org |
| Acetylenic picolinamide series | mGluR5 (PAM) | Fluorine substitution on the 6-aryl group modestly affects potency. | acs.org |
| 6-methylpicolinamide derivatives | mGluR5 (NAM) | The 6-methylpicolinamide core is critical for activity. | acs.org |
SAR in Pyridine Carboxylic Acid-Derived Enzyme Inhibitors
Pyridine carboxylic acid isomers, including picolinic acid, serve as versatile scaffolds for the development of enzyme inhibitors targeting a wide range of enzymes. nih.govnih.gov The carboxylic acid group can coordinate with metal ions in enzyme active sites, and the pyridine ring allows for structural modifications to fine-tune activity and selectivity. nih.gov
Systematic SAR studies on pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogues as inhibitors of type I methionine aminopeptidases (MetAPs) revealed that the PCAT scaffold is essential for inhibition. nih.gov The most effective position for modification was found to be the 3-position of the pyridine ring, with substituents containing oxygen or nitrogen atoms directly connected to the ring being most favorable. nih.gov
In the development of inhibitors for New Delhi metallo-β-lactamase-1 (NDM-1), derivatives of 2,6-dipicolinic acid (DPA) were synthesized and analyzed. nih.gov SAR analysis indicated that retaining both carboxylates of the DPA scaffold was crucial for activity. nih.gov The addition of a hydrophobic aryl group to a nitrogen linker significantly improved inhibitory potency. nih.gov
A series of benzamide and picolinamide derivatives containing a dimethylamine (B145610) side chain were evaluated as cholinesterase inhibitors. nih.govresearchgate.net The study found that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives. nih.govresearchgate.net The position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net
The table below presents SAR data for representative pyridine carboxylic acid-derived enzyme inhibitors:
| Compound Series | Target Enzyme | Key SAR Findings | IC₅₀ (µM) | Reference |
| Pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogues | Type I MetAPs | Modification at the 3-position of the pyridine ring is most suitable. | N/A | nih.gov |
| 2,6-dipicolinic acid (DPA) derivatives | NDM-1 | Addition of a hydrophobic aryl group to the nitrogen linker enhances activity. | 0.08 | nih.gov |
| Picolinamide derivatives with dimethylamine side chain | Acetylcholinesterase (AChE) | Picolinamide derivatives are more potent than benzamide analogues. | 2.49 | nih.govresearchgate.net |
Kinase Inhibitory Potential of Picolinamide Derivatives
Picolinamide derivatives have emerged as a promising scaffold for the development of kinase inhibitors. nih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. researchgate.net
A novel series of picolinamide-based derivatives were designed and synthesized as potential VEGFR-2 kinase inhibitors. nih.gov SAR studies revealed that a hybrid scaffold created by combining fragments of existing kinase inhibitors, Axitinib and Sorafenib, resulted in compounds with good inhibitory activity. nih.gov Specifically, certain substitutions on the picolinamide backbone led to compounds with IC₅₀ values in the sub-micromolar range against VEGFR-2 kinase. nih.gov Molecular docking studies suggested that the pyridine nitrogen and the amide NH of the picolinamide formed essential hydrogen bonds with the kinase. nih.gov
In another study, a pyridyl carboxamide scaffold was utilized to identify potent pan-PIM kinase inhibitors. nih.gov The Pim family of serine/threonine kinases are attractive targets for cancer therapy. nih.gov Medicinal chemistry efforts focused on addressing metabolic stability led to the discovery of potent inhibitors derived from this scaffold. nih.gov
Furthermore, pyridylpyrimidinylaminophenyl derivatives, which incorporate a picolinamide-like structure, have been investigated as kinase inhibitors. nih.gov A cyclic amide derivative within this series showed an IC₅₀ value comparable to the drug imatinib (B729) against c-Src kinase. nih.gov
The following table summarizes the kinase inhibitory potential of selected picolinamide derivatives:
| Compound Series | Target Kinase | Key SAR Findings | IC₅₀ (µM) | Reference |
| Picolinamide-based hybrids | VEGFR-2 | Hybridization of known kinase inhibitor fragments yields potent inhibitors. | 0.29 - 1.22 | nih.gov |
| Pyridyl carboxamides | Pan-PIM Kinase | Scaffold hopping and modifications led to potent pan-PIM inhibitors. | N/A | nih.gov |
| Pyridylpyrimidinylaminophenyl derivatives | c-Src Kinase | A cyclic amide derivative showed activity comparable to imatinib. | N/A | nih.gov |
Computational and Theoretical Investigations of 6 4 Fluoro 3 Methylphenyl Picolinic Acid
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, its stability, and its vibrational properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry of molecules. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable arrangement of atoms by finding the minimum energy conformation. researchgate.netresearchgate.net
Illustrative Optimized Geometric Parameters:
To provide a clearer understanding, the following table contains hypothetical, yet representative, data for some key geometric parameters of 6-(4-fluoro-3-methylphenyl)picolinic acid, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C(picolinic)-C(phenyl) | ~1.49 Å |
| C-F | ~1.36 Å | |
| C(carboxyl)-OH | ~1.35 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| Bond Angles | C-C-C (phenyl ring) | ~120° |
| C-C-N (picolinic ring) | ~120° | |
| O-C-O (carboxyl) | ~124° | |
| Dihedral Angle | N(picolinic)-C-C-C(phenyl) | ~30-50° |
Note: The data in this table is illustrative and represents typical values that might be expected from a DFT calculation. Actual values would be determined by a specific computational study.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped. The conformation with the lowest energy is the most stable and, therefore, the most likely to be observed under normal conditions. This energetic minimization is crucial for understanding the molecule's preferred shape in different environments.
Electronic Structure and Reactivity Analysis
Beyond molecular geometry, computational methods can probe the electronic distribution and reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the picolinic acid and phenyl rings would highlight the electron-rich and electron-poor areas.
Illustrative FMO Data and Reactivity Descriptors:
| Parameter | Description | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Global Hardness (η) | (I - A) / 2 | 2.35 eV |
| Global Softness (S) | 1 / (2η) | 0.21 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
Note: This data is for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts how the molecule will interact with other charged or polar species.
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor, prone to nucleophilic attack, and can act as hydrogen bond donors.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the picolinic ring and the oxygen atoms of the carboxylic acid group, indicating their role as potential sites for hydrogen bonding. The hydrogen of the carboxylic acid would exhibit a positive potential, highlighting its role as a hydrogen bond donor.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. chemrxiv.org
NBO analysis can quantify the charge distribution on each atom, providing a more detailed view than simple partial charges. It also allows for the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions can provide insight into the stability of different conformations and the nature of intramolecular hydrogen bonds. For example, an NBO analysis could quantify the delocalization of electron density between the phenyl and picolinic acid rings. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. This approach is fundamental in drug discovery and materials science for predicting the binding orientation and affinity of a compound.
Prediction of Ligand-Target Interactions and Binding Modes
There are currently no published studies that specifically detail the ligand-target interactions and binding modes of this compound. Such a study would typically involve identifying a relevant biological target and using docking software to predict the most likely conformation of the compound within the target's binding site. The analysis would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein.
Computational Estimation of Binding Affinities
Similarly, the scientific literature lacks any reports on the computationally estimated binding affinities for this compound. The estimation of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a critical component of molecular docking studies. It provides a quantitative measure of the strength of the interaction between the ligand and its target, which is crucial for ranking potential drug candidates.
Theoretical Prediction of Spectroscopic Properties
Theoretical methods, such as Density Functional Theory (DFT), are commonly employed to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure and vibrational modes of a compound.
Computational UV-Vis Absorption Spectroscopy
No computational studies on the UV-Vis absorption spectrum of this compound have been found. A theoretical investigation in this area would typically involve calculating the electronic transitions of the molecule to predict the maximum absorption wavelengths (λmax). This information is useful for characterizing the electronic properties of the compound and can be correlated with experimental measurements.
Theoretical NMR and Infrared (IR) Spectroscopy
There is no available research detailing the theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. Theoretical NMR calculations would predict the chemical shifts of the ¹H and ¹³C atoms, aiding in the structural elucidation of the molecule. Theoretical IR spectroscopy would identify the characteristic vibrational frequencies corresponding to the different functional groups within the compound, providing a virtual fingerprint that can be compared with experimental IR spectra.
Ligand Binding and Coordination Chemistry of Picolinic Acid Derivatives
Picolinic Acid as a Chelating Ligand
Picolinic acid, the core structure of 6-(4-Fluoro-3-methylphenyl)picolinic acid, is a well-established chelating agent. wikipedia.orgnih.gov Its ability to form stable complexes with essential divalent and trivalent metal ions like zinc, iron, and copper is a key feature. wikipedia.orgnih.govsjctni.edu The chelation process is critical for its biological roles and applications, such as potentially assisting in the absorption of metal ions. wikipedia.org In human erythroleukaemic cell lines, picolinic acid has been shown to inhibit iron uptake and cell growth while paradoxically increasing the expression of transferrin receptors, demonstrating its complex role in cellular iron metabolism. nih.gov
The pyridine-2-carboxylic acid moiety, the defining feature of picolinic acid, typically coordinates to metal ions in a bidentate fashion, utilizing the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. sjctni.edunih.gov This N,O-bidentate chelation forms a stable five-membered ring with the metal ion. nih.govresearchgate.net However, various coordination modes have been identified, depending on the metal ion, solvent, and the presence of other ligands. nih.govresearchgate.net In some instances, the picolinate (B1231196) ion can act as a bridging ligand, connecting two metal centers. nih.gov A comprehensive search of crystallographic databases reveals that over 90% of picolinate structures involve this N,O-chelate ring. researchgate.net
| Coordination Mode | Description | Example Metal Ions |
| N,O-Bidentate Chelate | The most common mode, where the pyridine nitrogen and a carboxylate oxygen bind to the same metal center, forming a five-membered ring. sjctni.edunih.govresearchgate.net | Cu(II), Hg(II), Zn(II), Ga(III) sjctni.edunih.govnih.gov |
| N,O,O'-Bridging Chelate | The ligand chelates one metal ion via the N and O atoms and uses the second carboxylate oxygen to bridge to an adjacent metal ion, often forming coordination polymers. nih.gov | Hg(II) nih.gov |
| Monodentate | Less common, where coordination occurs only through the carboxylate group, which may be preferred in specific solution conditions. researchgate.net | Am(III) researchgate.net |
| Tridentate (in derivatives) | In more complex derivatives like dipicolinic acid, the ligand can act as a tridentate chelating agent. nih.gov | Ga(III) nih.gov |
This table presents common coordination modes observed for the picolinic acid scaffold.
The interactions between picolinic acid derivatives and metal ions are investigated using a suite of analytical techniques to elucidate the structural, electronic, and spectroscopic properties of the resulting complexes. nih.gov X-ray crystallography provides definitive structural data on bond lengths and coordination geometry in the solid state. nih.govnih.gov In solution, spectroscopic methods are paramount. Infrared (IR) spectroscopy can confirm coordination by observing shifts in the stretching frequencies of the C=O and C=N bonds. sjctni.eduorientjchem.org Nuclear Magnetic Resonance (NMR) and UV-visible (UV-Vis) spectroscopies are also used to characterize the complexes and study their properties. nih.govorientjchem.org For paramagnetic metal complexes, such as those with Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy provides insight into the electronic environment of the metal center. sjctni.edu
| Analytical Technique | Information Gained |
| X-ray Crystallography | Provides precise bond lengths, bond angles, and overall coordination geometry of the metal complex in the solid state. nih.govnih.gov |
| Infrared (IR) Spectroscopy | Confirms coordination by detecting shifts in the vibrational frequencies of functional groups (e.g., C=O and C=N) upon binding to the metal ion. sjctni.eduorientjchem.org |
| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution and can be used to study complex speciation. nih.govnih.govnih.gov |
| UV-Vis Spectroscopy | Characterizes the electronic properties of the metal complexes. nih.gov |
| Potentiometry | Determines the stability constants of metal-ligand complexes in solution. nih.govubc.ca |
| Mass Spectrometry | Confirms the molecular weight and composition of the synthesized complexes. ubc.ca |
This table summarizes key methods for evaluating metal-ligand interactions in picolinic acid systems.
Design and Study of Metal-Binding Isosteres
Isosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a molecule while retaining its essential biological activity. nih.govnih.gov Replacing the carboxylic acid group of a ligand like this compound with a suitable bioisostere can improve pharmacokinetic properties, reduce metabolic liabilities, or modulate binding affinity. hyphadiscovery.comtechnologypublisher.com
The carboxylic acid group is often a target for isosteric replacement to mitigate issues with acidity and lipophilicity. nih.gov The application of this concept to metal-binding pharmacophores (MBPs) like picolinic acid has led to the development of metal-binding isosteres (MBIs). nih.govnih.gov These MBIs are designed to retain the bidentate metal-coordinating ability of the parent picolinic acid while offering a diverse range of physicochemical properties. nih.gov This strategy provides a novel source of metal-binding functional groups that were not previously well-explored in medicinal or bioinorganic chemistry. nih.gov
| Carboxylic Acid Isostere | Key Features |
| Tetrazoles | An acidic isostere that is a common replacement. It can be subject to different metabolic pathways than carboxylic acids. hyphadiscovery.comenamine.net |
| N-Acylsulfonamides | An ionized bioisostere used as a carboxylic acid surrogate. hyphadiscovery.comenamine.net |
| Hydroxamic Acids | A class of isosteres that can also act as metal-chelating groups. enamine.net |
| Cyclopentane-1,3-dione | Explored as a carboxylic acid isostere due to its comparable pKa value. technologypublisher.com |
| Heterocycles (e.g., oxadiazoles, triazoles) | Various five-membered heterocyclic rings can serve as isosteres, offering a range of electronic and steric properties. nih.govenamine.net |
This table lists representative examples of bioisosteres for the carboxylic acid functional group.
Coordination Chemistry of Picolinic Acid-Appended Ligands
The picolinic acid framework, including derivatives like this compound, can be incorporated into larger, more complex ligand architectures to achieve specific coordination geometries and stabilities. colab.wsnih.gov When appended to scaffolds such as bispidines, the resulting ligands can be highly preorganized for specific coordination numbers, such as octahedral. researchgate.netacs.org These complex ligands are of interest for applications in nuclear medicine, where stable chelation of radiometals is required. ubc.ca For example, an octadentate bispidine ligand featuring two picolinic acid arms showed complex stabilities with radionuclides like ¹⁷⁷Lu that were comparable to the "gold standard" macrocyclic chelator DOTA. ubc.ca Importantly, such ligands can allow for radiolabeling under ambient conditions, a significant advantage when working with heat-sensitive biomolecules. ubc.ca The synthesis of hexadentate bispidine ligands with appended picolinic acid groups has been described, and their coordination chemistry with metals such as Cu(II), Ni(II), Zn(II), Co(II), and Ga(III) has been investigated. researchgate.netacs.org
Synthesis and Characterization of Metal Complexes with Picolinic Acid Components
The synthesis of metal complexes with picolinic acid derivatives, including those with aryl substituents at the 6-position, generally involves the reaction of a metal salt with the picolinic acid ligand in a suitable solvent. sjctni.edu The reaction is often carried out under reflux to ensure the completion of the complexation. sjctni.edu The choice of the metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) and the solvent system can influence the final structure and composition of the complex. usask.caresearchgate.net
The characterization of these metal complexes is typically performed using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the picolinic acid ligand to the metal ion. The coordination is evidenced by shifts in the vibrational frequencies of the carboxylate (COO-) and pyridine (C=N) groups. sjctni.edu A negative shift in the C=O stretching frequency of the carboxylic acid group in the complex's spectrum compared to the free ligand indicates coordination through the carbonyl oxygen. sjctni.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the complexes in solution. Shifts in the resonances of the pyridine and phenyl protons and carbons upon coordination to a diamagnetic metal ion can provide insights into the binding mode of the ligand. ajol.info
Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which can help in determining the coordination geometry of the metal center. sjctni.eduusask.ca For instance, the electronic spectra of many picolinic acid complexes are indicative of an octahedral geometry. sjctni.eduusask.ca
Magnetic Susceptibility: Magnetic susceptibility measurements help in determining the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal ion and can support the proposed geometry. sjctni.edu
Elemental Analysis: Elemental analysis is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal and ligand. researchgate.net
Table 1: General Characterization Data for Picolinic Acid Metal Complexes
| Technique | Observation | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in C=O and C=N stretching frequencies | Coordination of the ligand to the metal ion through the carboxylate oxygen and pyridine nitrogen. sjctni.edu |
| UV-Vis Spectroscopy | d-d transition bands | Information on the coordination geometry (e.g., octahedral). sjctni.eduusask.ca |
| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Information on the electronic configuration of the metal ion. sjctni.edu |
Structural Analysis of Metal Coordination Geometries
In the absence of specific crystallographic data for complexes of this compound, the structural features can be inferred from studies on analogous picolinic acid complexes. For most divalent first-row transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), picolinic acid and its derivatives typically form complexes with an octahedral or distorted octahedral geometry. sjctni.eduresearchgate.net
The solvent used during crystallization can also play a crucial role in the final structure, sometimes leading to the formation of coordination polymers where the picolinate ligand bridges between metal centers. researchgate.net The nature of the substituent on the picolinic acid ring can also influence the crystal packing through non-covalent interactions such as π-stacking.
Table 2: Common Coordination Geometries of Picolinic Acid Metal Complexes
| Metal Ion | Typical Coordination Number | Common Geometry |
|---|---|---|
| Mn(II) | 6 | Octahedral researchgate.net |
| Co(II) | 6 | Octahedral researchgate.net |
| Ni(II) | 6 | Octahedral sjctni.edu |
| Cu(II) | 6 | Distorted Octahedral (Jahn-Teller effect) srce.hr |
Applications in Radiopharmaceutical Ligand Design (General Research Focus)
Picolinic acid derivatives are emerging as a promising class of chelating agents for the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications. researchgate.netnih.gov The ability of the picolinate scaffold to form stable complexes with a variety of radiometals is a key attribute for this purpose. The research in this area is generally focused on designing and synthesizing bifunctional chelators that can securely bind a radiometal while also being attached to a targeting moiety, such as a peptide or antibody, which directs the radiopharmaceutical to a specific biological target, like a cancer cell. nih.govnih.gov
A significant area of research is the development of picolinic acid-based chelators for theranostic applications, where a single targeting molecule can be labeled with either a diagnostic or a therapeutic radionuclide. nih.gov This approach allows for the visualization of the target with a diagnostic isotope (e.g., via PET or SPECT imaging) and subsequent treatment with a therapeutic isotope (e.g., an alpha or beta emitter).
The research focus includes:
Improving in vivo Stability: A major goal is to design chelators that form highly stable complexes with radiometals to prevent the release of the free radiometal in the body, which can lead to off-target toxicity. iaea.org
Modifying Pharmacokinetics: The pharmacokinetic properties of the radiopharmaceutical, such as its circulation time and clearance from the body, are critical for its efficacy and safety. Researchers are exploring the incorporation of pharmacokinetic modifying linkers, such as albumin binders, into the picolinic acid-based chelator design to optimize these properties. nih.gov The introduction of an albumin binder has been shown to enhance tumor uptake and retention of radiolabeled picolinic acid derivatives. nih.gov
Chelation of a Wide Range of Radiometals: Picolinic acid-based chelators are being investigated for their ability to complex with a variety of medically relevant radiometals, including larger α-emitting radionuclides which are of great interest for targeted alpha therapy. nih.govresearchgate.net
Facile Radiolabeling: The development of chelators that can be radiolabeled under mild conditions (e.g., at room temperature and physiological pH) is important for their practical application, especially when working with sensitive biological targeting molecules. iaea.org
While the specific compound this compound has not been explicitly studied in the context of radiopharmaceutical design in the reviewed literature, its structural features make it a candidate for such applications. The picolinic acid core provides the necessary chelating groups, and the 4-fluoro-3-methylphenyl substituent could be further functionalized to attach a targeting vector or a pharmacokinetic modifier. The fluorine atom could also potentially be replaced with a radioisotope of fluorine, such as ¹⁸F, for PET imaging applications, although this would represent a different class of radiopharmaceutical design not based on metal chelation.
Biological Activities and Mechanistic Insights Preclinical and in Vitro Studies
Auxin Herbicide Activity and Biological Mechanisms
The compound 6-(4-fluoro-3-methylphenyl)picolinic acid belongs to the arylpicolinate class of herbicides. mass.gov Research on close analogs, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, provides significant insight into its herbicidal properties and mode of action. nih.gov
Synthetic Auxin Mimicry in Plants
Arylpicolinate herbicides like this compound function as synthetic auxins, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). mdpi.comyoutube.com When absorbed by a susceptible plant, these synthetic auxins bind to specific auxin receptors, leading to an overaccumulation and deregulation of auxin-related processes. chemicalwarehouse.comapvma.gov.au This mimicry disrupts numerous aspects of plant cell growth, including gene expression and cell wall elasticity. mass.govmda.state.mn.us The resulting hormonal imbalance induces uncontrolled and disorganized growth, manifesting as symptoms like twisted stems, leaf epinasty, and tissue deformation, which ultimately lead to the death of the weed. chemicalwarehouse.commda.state.mn.uschqlake.org This mechanism has proven effective for post-emergent control of various broadleaf weeds. chemicalwarehouse.com
Modulation of Plant Growth and Development through Auxin Receptors
The herbicidal activity of synthetic auxins is mediated through their interaction with specific receptor proteins. Studies on halauxifen-methyl, a structurally related arylpicolinate, have identified the F-box protein AFB5 as a primary target receptor. nih.govmdpi.com Unlike natural auxin (IAA), which can bind to various receptors like TIR1, certain synthetic auxins show preferential binding to specific receptor types. nih.govmdpi.com The binding of the herbicide to the AFB5 receptor initiates a cascade of downstream events. This includes the overstimulation of specific auxin-regulated genes and the disruption of IAA homeostasis. mdpi.com Furthermore, this interaction can trigger the overproduction of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA), by inducing the expression of genes involved in their synthesis, which contributes to accelerated senescence and plant death. mdpi.commdpi.com
Preclinical Efficacy Against Broadleaf Weeds
Preclinical studies on arylpicolinate herbicides demonstrate significant efficacy against a wide range of broadleaf weeds, including those that have developed resistance to other herbicide classes like glyphosate (B1671968) and Group 2 herbicides. mda.state.mn.us For instance, florpyrauxifen-benzyl has been shown to effectively control both the monocotyledonous weed barnyardgrass and the dicotyledonous weed yerbadetajo, although with differing sensitivity. mdpi.com Similarly, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which share the picolinic acid core, have shown potent post-emergence inhibitory effects against broadleaf weeds like Amaranthus retroflexus L (pigweed). nih.gov
The following table summarizes the inhibitory effects of florpyrauxifen-benzyl on different weed species.
| Weed Species | Type | 50% Growth Rate Inhibition (g a.i. ha⁻¹) | Source |
| Barnyardgrass (Echinochloa crus-galli) | Monocot | 4.14 | mdpi.com |
| Yerbadetajo (Eclipta prostrata) | Dicot | 0.38 | mdpi.com |
Interactions with Other Molecular Targets
The picolinic acid scaffold present in this compound is found in molecules that interact with various biological targets beyond the plant kingdom, including receptors and enzymes relevant to mammalian systems.
General Enzyme Inhibitory Activity of Pyridine (B92270) Carboxylic Acid Isomers
Pyridine carboxylic acid isomers, including picolinic acid, serve as scaffolds for compounds with a broad range of enzyme inhibitory activities. nih.govnih.gov The carboxylic group can provide polarity and coordinate with metal ions, a feature often utilized in enzyme inhibition. dovepress.com Derivatives of these isomers have been shown to inhibit enzymes such as α-amylase, carboxypeptidase A, and 1-aminocyclopropane-1-carboxylate (ACC) oxidase. nih.govjst.go.jp
For instance, certain 2-pyridinecarboxylic acid analogs have demonstrated inhibitory activity against α-amylase and carboxypeptidase A. nih.gov In the context of plant biology, 2-pyridinecarboxylic acid itself has been identified as an inhibitor of ACC oxidase, the enzyme responsible for the final step in ethylene biosynthesis, by binding to its active site. jst.go.jp Furthermore, derivatives of nicotinic acid (the 3-isomer of pyridine carboxylic acid) have shown inhibitory potential against carbohydrate-digesting enzymes like α-glucosidase. d-nb.info The versatility of this chemical scaffold has led to its investigation in the development of inhibitors for a wide array of enzymes, including kinases and proteases. nih.govdovepress.com
The following table highlights the enzyme inhibitory activity of various pyridine carboxylic acid derivatives.
| Compound/Derivative Class | Target Enzyme | Inhibitory Effect | Source |
| 2-Pyridylacetic acid | α-Amylase, Carboxypeptidase A | Inhibition | nih.gov |
| 2-Pyridinecarboxylic acid (2-PCA) | ACC Oxidase | Inhibition | jst.go.jp |
| Pyrazin-2-carboxylic acid | NAPRT | Ki = 166 µM | mdpi.com |
| 5-amino-nicotinic acid derivatives | α-Amylase, α-Glucosidase | IC₅₀ values from 12.17 to 37.33 µg/mL | d-nb.info |
Kinase Inhibition Potential of Related Picolinic Acid Scaffolds
The picolinic acid scaffold, a derivative of pyridine, is recognized in medicinal chemistry as a "privileged scaffold." Such scaffolds are molecular frameworks that demonstrate binding affinity to multiple biological targets, making them attractive starting points for drug discovery. Several studies have highlighted the potential of picolinic acid and its derivatives, particularly picolinamides, as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. promega.com, nih.gov
One significant area of investigation has been the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is critical for tumor growth. rsc.org A series of novel picolinamide-based derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov These compounds were developed by hypothesizing that a hybrid scaffold could be created from fragments of existing kinase inhibitors, Sorafenib and Axitinib. nih.gov The resulting picolinamide (B142947) derivatives demonstrated effective antiproliferative activity against cancer cell lines, indicating their potential to be developed into novel VEGFR-2 inhibitors. nih.gov
Furthermore, patents have cited the use of 6-chloro-3-fluoro-2-picolinic acid, a structurally similar compound, as a key intermediate in the synthesis of inhibitors for PI3-kinase (Phosphoinositide 3-kinase). The PI3-kinase signaling pathway is vital for cell survival and proliferation and is frequently mutated in various cancers, making it a prime target for cancer therapy. nih.gov
The rationale for using scaffolds like picolinic acid in kinase inhibitor design often relates to their ability to mimic the hinge-binding interactions of ATP in the kinase active site. nih.gov Modifications to the core picolinic acid structure allow for the tuning of potency and selectivity toward specific kinase targets. mdpi.com
Preclinical Assay Methodologies and Lead Identification
The identification and development of lead compounds, such as those based on the picolinic acid scaffold, rely on a cascade of preclinical assays designed to determine biological activity, potency, and target specificity.
In Vitro Bioactivity Screening and Potency Determination
Initial screening of novel compounds typically involves in vitro bioactivity assays to assess their effects on cancer cells. A common method is the MTT assay, which measures a cell's metabolic activity and serves as an indicator of cell viability. pensoft.net This assay is used to determine the cytotoxic or antiproliferative activity of compounds against various cancer cell lines. pensoft.net
For instance, a study on picolinamide derivatives targeting VEGFR-2 evaluated their antiproliferative activity against human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines. The potency of these compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit a biological process by 50%. Several derivatives exhibited IC₅₀ values in the micromolar range, comparable to or better than established drugs like Sorafenib and Axitinib, highlighting their potential as effective inhibitors. nih.gov
| Compound | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
|---|---|---|
| Compound 8j | 12.5 | 18.2 |
| Compound 8l | 14.2 | 20.4 |
| Sorafenib (Control) | 19.3 | 29.0 |
| Axitinib (Control) | 22.4 | 38.7 |
Beyond general cytotoxicity, assays can probe more specific mechanisms. For example, cell cycle analysis using flow cytometry can determine if a compound arrests cell cycle progression at a particular phase (e.g., G2/M), a characteristic of many anticancer drugs. nih.gov Apoptosis assays, which detect programmed cell death, are also employed to confirm the mechanism of cell killing. pensoft.net
Assessment of Compound Selectivity and Target Engagement
A crucial step in preclinical development is to ensure a compound interacts with its intended target (target engagement) and does not bind promiscuously to numerous other proteins, which could cause off-target effects. For kinase inhibitors, selectivity is paramount due to the high degree of similarity across the human kinome. nih.gov
Kinase Selectivity Profiling: A standard method to assess selectivity is to screen the compound against a large panel of different kinases. promega.com This profiling reveals the compound's specificity for its primary target versus other kinases. For example, potent VEGFR-2 inhibitors derived from picolinamide were subjected to multi-kinase inhibition assays, which confirmed their activity against VEGFR-2 and also revealed effects on other kinases like EGFR, HER-2, and c-MET. nih.gov
Cellular Target Engagement Assays: While biochemical assays are informative, confirming that a drug binds its target within the complex environment of a living cell is critical. Several advanced methods have been developed for this purpose:
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability increases when a ligand is bound to it. annualreviews.org In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or mass spectrometry. annualreviews.org, nih.gov A shift in the melting temperature of the target protein in the presence of the drug confirms direct physical engagement in a cellular context. nih.gov, tandfonline.com High-throughput versions of CETSA have been developed to screen larger numbers of compounds. nih.gov
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET). reactionbiology.com, labmanager.com The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. promega.com When the tracer is bound, energy transfer occurs between the luciferase and the tracer, generating a BRET signal. A test compound that competes with the tracer for binding to the kinase will cause a dose-dependent decrease in the BRET signal, allowing for the quantitative measurement of compound affinity and residence time at the target in real-time and in a physiological setting. promega.com, promega.com, nih.gov This method is highly predictive of cellular potency. nih.gov
These sophisticated methodologies are essential for validating lead candidates and understanding their mechanism of action, paving the way for further development.
Advanced Research Methodologies and Future Directions for 6 4 Fluoro 3 Methylphenyl Picolinic Acid Research
Application of High-Throughput Screening in Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hits"—compounds that interact with a specific biological target. nih.govaxxam.com For picolinic acid derivatives, HTS campaigns involve screening extensive libraries against validated targets to find initial starting points for drug development. axxam.com
These campaigns can utilize various assay formats, from biochemical assays measuring enzyme inhibition to cell-based assays reporting on pathway modulation. nih.gov State-of-the-art laboratory automation allows for screening in high-density microplate formats (e.g., 384-well or 1536-well), maximizing throughput. axxam.com A key challenge in HTS is the differentiation of true hits from non-specific compounds or experimental artifacts. axxam.com
Advanced HTS technologies, such as Temperature-Related Intensity Change (TRIC), offer an immobilization-free method for screening small molecule libraries against protein targets like CD28. biorxiv.org This technology measures changes in fluorescence intensity caused by a temperature increase, allowing for the detection of binding events in solution. biorxiv.org Such methods are robust and scalable, making them suitable for large-scale screening of picolinic acid derivative libraries to identify novel binders for various therapeutic targets. biorxiv.org The success of an HTS campaign relies not only on the technology but also on well-defined "hit criteria" to prioritize compounds for further investigation. nih.gov
Strategies for Lead Optimization of Picolinic Acid Scaffolds
Once initial hits are identified, the lead optimization phase begins. This iterative process aims to enhance the desirable properties of a compound, such as potency, selectivity, and pharmacokinetic profile, through chemical modifications. danaher.compatsnap.com For picolinic acid scaffolds, several strategies are employed to transform a promising hit into a preclinical candidate.
Structure-Activity Relationship (SAR) Analysis: SAR is a fundamental approach where the relationship between a molecule's chemical structure and its biological activity is systematically studied. patsnap.com By making targeted modifications to the picolinic acid core, the phenyl ring, or its substituents (like the fluoro and methyl groups in 6-(4-fluoro-3-methylphenyl)picolinic acid), researchers can identify which chemical features are crucial for activity. For example, studies on related picolinamide (B142947) scaffolds have shown that substitutions at the 6-position of the picolinamide core can significantly improve potency against targets like metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). acs.org
Medicinal Chemistry Techniques:
Bioisosteric Replacement: This involves substituting a functional group with another that is chemically similar to improve biological activity or pharmacokinetic properties. patsnap.com
Scaffold Hopping: This strategy entails changing the core structure of the molecule while preserving the essential functionalities required for target interaction, potentially leading to novel compounds with improved attributes. patsnap.com
Conformational Constraint: Introducing structural elements that reduce the molecule's flexibility can lock it into its bioactive conformation, often leading to increased potency and selectivity.
The goal is an iterative cycle of designing, synthesizing, and testing new analogs to refine the lead compound. patsnap.com This process is guided by both experimental data and computational modeling.
| Strategy | Description | Objective | Example Application |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to understand its impact on biological activity. patsnap.com | Enhance potency and selectivity. | Modifying substituents on the picolinic acid ring to improve target binding affinity. acs.org |
| Bioisosteric Replacement | Substituting functional groups with chemically similar ones. patsnap.com | Improve biological activity, ADMET properties, or reduce toxicity. | Replacing a carboxylic acid with a tetrazole to improve bioavailability. |
| Scaffold Hopping | Replacing the core chemical structure while maintaining key binding features. patsnap.com | Discover novel chemical series with improved properties or new intellectual property. | Replacing the picolinic acid core with a different heterocyclic system. |
| Fragment-Based Drug Discovery (FBDD) | Growing, linking, or merging small molecular fragments that bind to the target. researchgate.netfrontiersin.org | Build a potent lead compound from low-molecular-weight starting points. | Identifying a fragment that binds near the picolinic acid binding site and linking the two. |
Exploration of Novel Synthetic Routes for Compound Diversification
The ability to generate a wide variety of structurally diverse picolinic acid derivatives is crucial for exploring the chemical space around a lead compound. The development of novel and efficient synthetic routes allows for the creation of extensive libraries for HTS and lead optimization studies.
Research into the synthesis of picolinic acid derivatives has yielded various methods. For instance, new series of heterocyclic rings have been prepared from a picolinic acid starting material, creating oxadiazole, beta-lactam, and oxazepine rings. tjpsj.orgpensoft.net A general approach for creating novel 6-substituted-2-picolinic acids involves a multi-step synthesis. This can include:
Nucleophilic Substitution: Replacing a leaving group (like chlorine) at the 6-position of the picolinic acid ring with a different functional group, such as hydrazine. nih.gov
Condensation Reactions: Using reactions like the Claisen condensation to prepare key intermediates. nih.gov
Cyclization Reactions: Employing methods like the Knorr cyclization to form new heterocyclic rings attached to the picolinic acid core. nih.gov
These synthetic strategies enable the introduction of diverse aryl-substituted pyrazole (B372694) rings and other moieties at the 6-position, leading to compounds with potentially new or enhanced biological activities. nih.gov The use of multi-component reactions, which combine several reactants in a single step, is another powerful approach for rapidly generating chemical diversity. nih.gov
Integration of Computational and Experimental Approaches in Chemical Biology
Modern drug discovery heavily relies on the synergy between computational (in silico) and experimental methods. This integrated approach accelerates the design-make-test-analyze cycle, making the search for new drugs more efficient and rational. patsnap.com
Computational Methods:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand binding modes and prioritize compounds for synthesis. patsnap.compensoft.net Docking studies have been used to evaluate the binding affinity of picolinic acid derivatives to targets like the EGFR kinase domain. pensoft.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of potency for newly designed molecules. patsnap.com
Quantum Chemical Calculations: These calculations can be used to understand the electronic structure of picolinic acid derivatives and how it relates to their physiological effects. nih.govnih.gov
Experimental Validation:
X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of a ligand bound to its protein target, offering definitive proof of the binding mode and guiding further structure-based design. nih.gov
Nuclear Magnetic Resonance (NMR): NMR is used to determine the structure of compounds and can also be used to study ligand-target interactions at the atomic level. danaher.com
By combining these approaches, researchers can build predictive models that guide the synthesis of more effective compounds, reducing the time and cost associated with traditional trial-and-error methods. patsnap.com
| Method Type | Technique | Application in Picolinic Acid Research | Reference |
|---|---|---|---|
| Computational | Molecular Docking | Predicting the binding mode and affinity of derivatives to targets like EGFR kinase and AFB5. | pensoft.netnih.gov |
| QSAR | Developing models to predict the biological activity of new picolinic acid analogs. | patsnap.com | |
| Quantum Chemical Calculations | Evaluating the correlation between molecular electronic structure and physiological effect. | nih.govnih.gov | |
| Experimental | X-ray Crystallography | Determining the precise 3D structure of picolinic acid derivatives bound to their targets. | nih.gov |
| NMR Spectroscopy | Confirming the chemical structure of synthesized compounds and studying protein-ligand interactions. | danaher.comtjpsj.org |
Discovery and Validation of Novel Biological Targets for Picolinic Acid Derivatives
While some biological activities of picolinic acid are known, a significant opportunity lies in the discovery and validation of novel molecular targets for its derivatives. Picolinic acid is known to be a tryptophan metabolite that can act as an immunomodulator and is involved in zinc transport, potentially by binding to zinc finger proteins. chemicalbook.comdrugbank.comselleckchem.com It has also been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A, by targeting membrane fusion events during viral entry. nih.gov
The process of discovering new targets often begins with phenotypic screening, where compounds are tested for their effect on cell behavior without prior knowledge of the target. Once a desired phenotype is observed, target deconvolution techniques are used to identify the specific protein or pathway responsible.
Furthermore, picolinic acid derivatives have been developed for specific, well-defined targets.
Herbicidal Targets: Certain 2-picolinic acid compounds function as synthetic auxin herbicides by binding to the auxin-signaling F-box protein 5 (AFB5), a different receptor than that used by many other auxin analogs. nih.gov
Neurological Targets: Picolinamide analogs have been optimized as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅), a target for treating psychiatric and neurodegenerative disorders. acs.org
The validation of a new target is a rigorous process that involves using multiple lines of evidence, including genetic methods (like CRISPR or RNAi) and pharmacological tools (like selective chemical probes), to confirm that interaction with the target is responsible for the observed biological effect.
Development of Picolinic Acid-Based Chemical Probes for Mechanistic Elucidation
A high-quality chemical probe is a potent and selective small molecule used to study the function of a specific protein in cells and organisms. nih.gov Developing a compound like this compound into a chemical probe represents a key future direction for research. Such probes are invaluable for elucidating the mechanisms of action of new drugs and for validating novel biological targets.
The key characteristics of a high-quality chemical probe include:
Potency: It should act at low concentrations to minimize off-target effects.
Selectivity: It should interact with its intended target with much higher affinity than with other proteins, especially closely related ones. Broad profiling against a wide range of proteins is necessary to establish selectivity. nih.gov
Mechanism of Action: Its interaction with the target (e.g., as an inhibitor, activator, or allosteric modulator) should be well-characterized.
To develop a picolinic acid-based probe, a lead compound would be further optimized to maximize potency and selectivity. It is also crucial to develop a structurally similar but biologically inactive analog to serve as a negative control. nih.gov This control helps ensure that any observed biological effect is due to the on-target activity of the probe and not some other property of the chemical scaffold. By using such well-validated chemical probes, researchers can confidently investigate the physiological and pathological roles of their targets. nih.gov
Q & A
Q. What are the standard synthetic routes for 6-(4-Fluoro-3-methylphenyl)picolinic acid, and how are reaction conditions optimized?
The synthesis typically involves functionalization of picolinic acid derivatives. For example, a multi-step approach may include:
- Coupling reactions : Introduction of the 4-fluoro-3-methylphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst and arylboronic acid derivatives.
- Protection/deprotection strategies : Carboxylic acid groups are protected (e.g., as methyl esters) to avoid side reactions during coupling.
- Microwave-assisted synthesis : highlights microwave heating (e.g., 80°C for 4 hours) to accelerate reaction rates and improve yields in heterocyclic systems. Optimization involves adjusting catalysts (e.g., cesium carbonate for deprotonation), solvent polarity (e.g., THF for solubility), and temperature gradients .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : NMR is critical for confirming fluorinated substituents, while NMR identifies aromatic protons and methyl groups.
- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of COOH groups).
- HPLC-PDA : Purity assessment using reverse-phase chromatography with photodiode array detection, as demonstrated for structurally related picolinic acids in and .
Q. What are the primary applications of this compound in medicinal chemistry research?
Fluorinated picolinic acids are often explored as:
- Enzyme inhibitors : The fluorine atom enhances binding affinity to hydrophobic pockets in target proteins.
- Chelating agents : The carboxylic acid and pyridine nitrogen can coordinate metal ions, useful in metalloenzyme studies. highlights similar compounds in materials science and catalysis, suggesting analogous biomedical applications .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological strategies include:
- Catalyst screening : Testing Pd(II) complexes (e.g., Pd(PPh)) or ligand-free systems to reduce steric hindrance.
- Solvent optimization : Switching from THF to DMF or DMA to improve aryl halide solubility.
- Computational pre-screening : Using density functional theory (DFT) to predict reaction pathways, as described in ’s ICReDD framework for reaction design .
Q. What role do computational methods play in designing derivatives of this compound?
Advanced approaches include:
- Quantum chemical calculations : To model transition states and predict regioselectivity in substitution reactions.
- Machine learning : Training models on existing reaction data to propose optimal conditions (e.g., temperature, catalyst loading). emphasizes integrating computational predictions with experimental validation to reduce trial-and-error cycles .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Impurity analysis : Use LC-MS to detect byproducts from incomplete coupling or hydrolysis.
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl; fluorine chemical shifts are sensitive to solvent polarity.
- X-ray crystallography : If available, crystal structures can confirm regiochemistry and rule out structural isomers .
Q. What experimental protocols are recommended for studying interactions between this compound and biological macromolecules?
- Surface plasmon resonance (SPR) : To measure binding kinetics with proteins.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Fluorescence quenching assays : Monitor changes in tryptophan emission upon ligand binding. details similar methodologies for metal-chelate complex analysis .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at -80°C for long-term stability (≥6 months) or -20°C for short-term (1 month), as recommended for analogous acids in .
- Light sensitivity : Fluorinated aromatics may degrade under UV light; use amber vials.
- Solvent selection : Prepare stock solutions in DMSO or methanol to avoid hydrolysis .
Q. What is the compound’s potential in agrochemical research, particularly herbicide development?
Fluorinated picolinic acids are precursors for auxin-like herbicides. Key steps include:
Q. What advanced analytical challenges arise when detecting trace amounts of this compound in environmental samples?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from soil or water.
- Sensitivity limits : Employ tandem MS (e.g., LC-MS/MS) with multiple reaction monitoring (MRM) for quantification at ppb levels.
’s chelation-based enrichment strategies could enhance detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
